molecular formula C16H19NO4 B12981534 (1S,3AR,6aS)-2-((benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid

(1S,3AR,6aS)-2-((benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid

Cat. No.: B12981534
M. Wt: 289.33 g/mol
InChI Key: BBNDCGGBMRLLSD-IHRRRGAJSA-N
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Description

(1S,3AR,6aS)-2-((benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its octahydrocyclopenta[c]pyrrole core, which is further functionalized with a benzyloxycarbonyl group and a carboxylic acid group. The stereochemistry of the compound is defined by the (1S,3AR,6aS) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3AR,6aS)-2-((benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor to form the octahydrocyclopenta[c]pyrrole core, followed by the introduction of the benzyloxycarbonyl group and the carboxylic acid group under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality this compound. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(1S,3AR,6aS)-2-((benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The benzyloxycarbonyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(1S,3AR,6aS)-2-((benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,3AR,6aS)-2-((benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may play a role in binding to these targets, while the carboxylic acid group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,3AR,6aS)-2-((benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid: shares structural similarities with other cyclopenta[c]pyrrole derivatives, such as those with different substituents on the core ring.

    Other benzyloxycarbonyl derivatives: Compounds with the benzyloxycarbonyl group attached to different core structures can exhibit similar reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

(3S,3aS,6aR)-2-phenylmethoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C16H19NO4/c18-15(19)14-13-8-4-7-12(13)9-17(14)16(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10H2,(H,18,19)/t12-,13-,14-/m0/s1

InChI Key

BBNDCGGBMRLLSD-IHRRRGAJSA-N

Isomeric SMILES

C1C[C@H]2CN([C@@H]([C@H]2C1)C(=O)O)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC2CN(C(C2C1)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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